![molecular formula C16H16N2O4S2 B2808798 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 2034435-18-0](/img/structure/B2808798.png)
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide” is a complex organic compound. It contains a bithiophene moiety, which is a system of two thiophene rings fused together, and a pyrrolidin-2-one moiety, which is a five-membered lactam .
Synthesis Analysis
While the exact synthesis route for this compound is not available, it might involve the coupling of the bithiophene moiety with a hydroxyethyl group, followed by the formation of the pyrrolidin-2-one ring and subsequent acetylation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bithiophene and pyrrolidin-2-one moieties, along with an acetamide group. The exact structure would need to be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the bithiophene and pyrrolidin-2-one moieties. The bithiophene moiety might undergo electrophilic aromatic substitution reactions, while the pyrrolidin-2-one moiety might participate in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the bithiophene moiety might confer conjugation and planarity, affecting its optical and electronic properties .科学的研究の応用
Pyrrole and Indole Alkaloids from Endophytic Fungi
Pyrrole alkaloids, similar to N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, have been isolated from endophytic fungi such as Fusarium incarnatum. These compounds, including N-[4-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-butyl]-acetamide, show potential for pharmaceutical applications due to their unique structures and bioactivities (Li et al., 2008).
Habitat Disturbance and Black-Capped Chickadee Behavior
Research on 4-Benzyloxy-3-pyrrolin-2-on-1-yl acetamide, a related compound, demonstrates its utility as an intermediate product for producing pharmaceutically effective acetamides. This highlights the role of similar compounds in medicinal chemistry (Fort, 2002).
Cytotoxic Activity Against Cancer Cell Lines
A study synthesizing related pyrrol-3-yl acetamide compounds and testing their cytotoxic activity against breast cancer cell lines illustrates the potential of these compounds in cancer research. These compounds displayed significant cytotoxicity, indicating their possible use in cancer treatment (Moghadam & Amini, 2018).
Potential Pesticide Applications
Research involving derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, a structurally similar compound, reveals potential applications in the field of pesticides. These derivatives have been characterized and exhibit properties that could be beneficial in pest control (Olszewska, Tarasiuk, & Pikus, 2009).
Glucosidase Inhibitors in Diabetes Research
The synthesis of N-(β-hydroxyethyl)acetamidine and its inhibition of the β-D-glucosidase enzyme demonstrates the application of related compounds in diabetes research. This suggests their potential as glucosidase inhibitors, which is significant in the treatment of diabetes (Ashry et al., 1999).
Spectroscopic Studies and Solar Cell Applications
Compounds like N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide have been studied for their photochemical and thermochemical properties, indicating their potential use in dye-sensitized solar cells due to good light harvesting efficiency (Mary et al., 2020).
作用機序
将来の方向性
特性
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c19-11(13-2-1-12(24-13)10-5-6-23-9-10)7-17-14(20)8-18-15(21)3-4-16(18)22/h1-2,5-6,9,11,19H,3-4,7-8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIAAIZBECEWFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2808720.png)
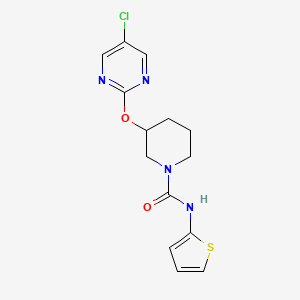
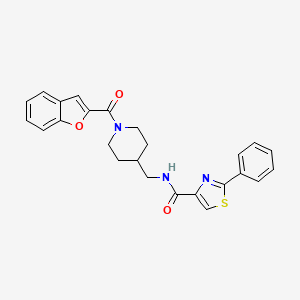
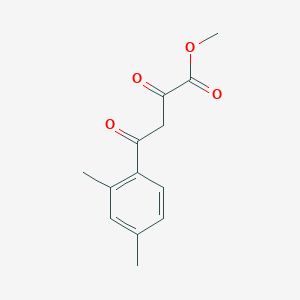
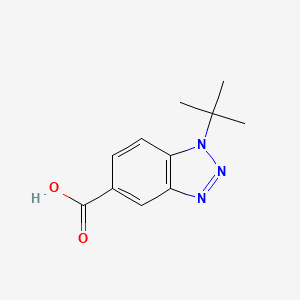
![3-(4-fluorophenyl)-5-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole](/img/structure/B2808729.png)

![1-Fluoro-3-[1-(4-fluorosulfonyloxyanilino)-1-oxopropan-2-yl]benzene](/img/structure/B2808732.png)
![3-[(4-Fluorophenyl)methyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2808733.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2808734.png)
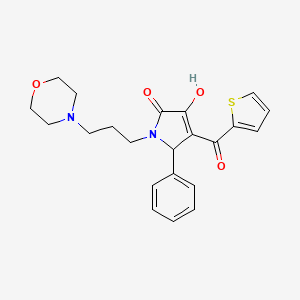
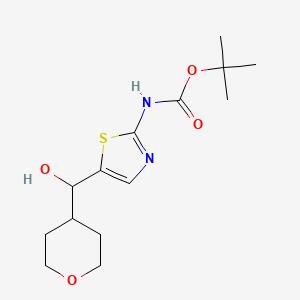
![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]thiane 1,1-dioxide](/img/structure/B2808738.png)